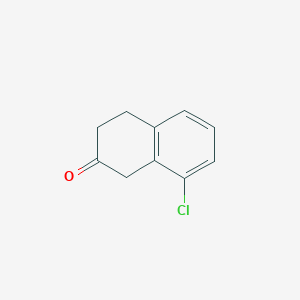

8-Chloro-2-tetralone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLPUKDWONQIMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404993 | |

| Record name | 8-CHLORO-2-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82302-27-0 | |

| Record name | 8-CHLORO-2-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloro-1,2,3,4-tetrahydronaphthalen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Chloro-2-tetralone

This guide provides a comprehensive overview of the synthetic pathways to 8-Chloro-2-tetralone, a key intermediate in the development of various pharmaceutical compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the core synthetic strategies, offering not just procedural outlines but also mechanistic insights and practical considerations.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₀H₉ClO, is a bicyclic aromatic ketone. Its structural motif is a common scaffold in a range of biologically active molecules. The tetralone core, a fusion of a benzene ring and a cyclohexanone ring, provides a rigid framework that can be strategically functionalized to interact with various biological targets. The presence of a chlorine atom at the 8-position significantly influences the molecule's electronic properties and metabolic stability, making it a valuable building block in medicinal chemistry. The synthesis of this and similar tetralone derivatives is a critical step in the discovery and development of new therapeutic agents.

Pathway 1: Friedel-Crafts Acylation of o-Chlorophenylacetyl Chloride with Ethylene

This is a well-established and direct method for the synthesis of this compound. The reaction proceeds via an initial Friedel-Crafts acylation of ethylene with o-chlorophenylacetyl chloride, followed by an intramolecular Friedel-Crafts alkylation to form the tetralone ring system.

Mechanistic Rationale

The reaction is initiated by the activation of o-chlorophenylacetyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This acylium ion then undergoes electrophilic attack on ethylene to generate a β-chloroethyl ketone intermediate. Subsequent intramolecular Friedel-Crafts alkylation, also promoted by the Lewis acid, leads to the cyclization and formation of the six-membered ring, yielding this compound. The choice of a low-temperature profile initially is crucial to control the exothermicity of the acylation and prevent polymerization of ethylene.

Caption: Friedel-Crafts acylation pathway for this compound synthesis.

Experimental Protocol.[1]

Materials:

-

o-Chlorophenylacetyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ethylene gas

-

Dry ice/acetone bath

-

Ice/water bath

-

1N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Sodium sulfate (Na₂SO₄)

-

Hexane

-

Diethyl ether

Procedure:

-

A slurry of 46.5 g (0.348 mole) of AlCl₃ in 400 mL of dichloromethane is prepared in a reaction vessel and cooled to -78°C using a dry ice/acetone bath.[1]

-

A solution of 32.76 g (0.174 mole) of o-chlorophenylacetyl chloride in 100 mL of dichloromethane is added dropwise over 1 hour.[1]

-

The dry ice/acetone bath is replaced with an ice/water bath, and ethylene gas is bubbled into the reaction mixture. The temperature is allowed to rise to 15°C during the exothermic reaction.[1]

-

After the exotherm subsides, the ethylene addition is discontinued, and the mixture is stirred at approximately 5°C for 4 hours.[1]

-

The reaction is quenched by the slow addition of ice to decompose the aluminum complexes, followed by the addition of 500 mL of water.[1]

-

The phases are separated, and the organic phase is washed sequentially with 1N hydrochloric acid (3 x 400 mL) and saturated aqueous sodium bicarbonate (2 x 400 mL).[1]

-

The organic phase is dried over sodium sulfate, filtered, and concentrated in vacuo to yield a pale orange residue.[1]

-

The crude product is purified by flash column chromatography on silica gel using a 1:1 hexane:diethyl ether eluent, followed by crystallization from a 4:1 hexane:diethyl ether mixture to afford the title compound.[1]

| Parameter | Value |

| Yield | 10.55 g |

| Starting Material | o-Chlorophenylacetyl chloride |

| Key Reagents | Ethylene, AlCl₃ |

| Solvent | Dichloromethane |

| Temperature | -78°C to 15°C |

Pathway 2: "Clean Chemistry" Approach via Acylation-Cycloalkylation

A more environmentally benign approach to 2-tetralones involves the direct reaction of a substituted phenylacetic acid with an alkene in a mixture of trifluoroacetic anhydride (TFAA) and phosphoric acid. This method avoids the use of chlorinated solvents and aluminum trichloride.

Mechanistic Considerations

In this one-pot process, the phenylacetic acid first reacts with TFAA to form a mixed anhydride. This in-situ generated mixed anhydride is a potent acylating agent that reacts with the alkene (ethylene in this case). The subsequent intramolecular cycloalkylation of the aromatic ring is promoted by the strong acid conditions provided by the phosphoric acid and trifluoroacetic acid, leading to the formation of the 2-tetralone.

Caption: "Clean Chemistry" pathway for 2-tetralone synthesis.

Proposed Experimental Protocol

Materials:

-

o-Chlorophenylacetic acid

-

Trifluoroacetic anhydride (TFAA)

-

Phosphoric acid (H₃PO₄)

-

Ethylene gas

Procedure:

-

o-Chlorophenylacetic acid is dissolved in trifluoroacetic anhydride.

-

Phosphoric acid is carefully added to the mixture.

-

The reaction vessel is pressurized with ethylene gas.

-

The reaction is stirred at a suitable temperature until the starting material is consumed (monitored by TLC or GC).

-

The reaction mixture is then carefully quenched with water and neutralized.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification is achieved by column chromatography or crystallization.

| Parameter | Value |

| Starting Material | o-Chlorophenylacetic acid |

| Key Reagents | Ethylene, TFAA, H₃PO₄ |

| Advantages | Avoids chlorinated solvents and AlCl₃ |

| Byproducts | Trifluoroacetic acid (recoverable) |

Proposed Alternative Pathways

While the Friedel-Crafts acylation is the most direct route, other classical organic reactions for ring formation could theoretically be adapted for the synthesis of this compound. These are presented here as plausible, though not explicitly documented, synthetic strategies.

Proposed Pathway 3: Robinson Annulation

The Robinson annulation is a powerful method for the formation of six-membered rings, which typically involves a Michael addition followed by an intramolecular aldol condensation.[2][3][4][5]

Proposed Retrosynthesis:

A plausible retrosynthetic analysis would involve disconnecting the tetralone at the α,β-unsaturated ketone functionality. This would lead back to a 1,5-diketone, which in turn can be disconnected via a Michael addition. A potential starting material could be a derivative of 2-chlorobenzyl methyl ketone, which would act as the Michael donor, and methyl vinyl ketone as the Michael acceptor.

Caption: Proposed Robinson annulation pathway for this compound.

Proposed Pathway 4: Nazarov Cyclization

The Nazarov cyclization is a 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone, which can be extended to the synthesis of six-membered rings under certain conditions.[6][7] A variant could be envisioned for the synthesis of the tetralone system.

Proposed Strategy:

This approach would likely involve the acid-catalyzed cyclization of a precursor that can form a pentadienyl cation incorporating the o-chlorophenyl ring. A potential starting point could be the reaction of a substituted 2-chlorocinnamoyl chloride with an appropriate vinyl nucleophile to construct the divinyl ketone-like precursor. Subsequent acid-catalyzed cyclization would then lead to the tetralone ring system.

Data Presentation: Spectroscopic Characterization

Authentic samples of this compound should be characterized by a suite of spectroscopic methods to confirm their identity and purity.

| Spectroscopic Data | Observed Features |

| ¹H NMR | Aromatic protons in the range of 7.0-7.5 ppm. Aliphatic protons of the cyclohexanone ring appearing as multiplets between 2.0 and 3.5 ppm. |

| ¹³C NMR | Carbonyl carbon signal around 200 ppm. Aromatic carbons in the region of 120-140 ppm. Aliphatic carbons between 20 and 50 ppm. |

| IR Spectroscopy | Strong carbonyl (C=O) stretching vibration around 1715 cm⁻¹. C-Cl stretching vibration in the fingerprint region. Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 180 and an M+2 peak at m/z 182 with an approximate 3:1 ratio, characteristic of a single chlorine atom. |

Conclusion

The synthesis of this compound is most reliably achieved through the Friedel-Crafts acylation of o-chlorophenylacetyl chloride with ethylene. This method, while robust, involves harsh reagents and conditions. The "clean chemistry" approach offers a more sustainable alternative. While not yet reported for this specific molecule, the application of classic reactions like the Robinson annulation and Nazarov cyclization present intriguing possibilities for novel synthetic routes. The choice of synthetic pathway will ultimately depend on factors such as scale, available starting materials, and environmental considerations. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis of this important pharmaceutical intermediate.

References

-

PrepChem. Synthesis of A. This compound. Available from: [Link]

-

Wikipedia. Robinson annulation. Available from: [Link]

-

NROChemistry. Robinson Annulation. Available from: [Link]

-

BYJU'S. Robinson Annulation Mechanism. Available from: [Link]

-

Master Organic Chemistry. The Robinson Annulation. Available from: [Link]

-

Wikipedia. Nazarov cyclization reaction. Available from: [Link]

-

Organic Chemistry Portal. Nazarov Cyclization. Available from: [Link]

Sources

- 1. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]

- 2. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 4. Robinson annulation - Wikipedia [en.wikipedia.org]

- 5. Robinson Annulation | NROChemistry [nrochemistry.com]

- 6. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nazarov Cyclization [organic-chemistry.org]

A Spectroscopic Guide to 8-Chloro-2-tetralone: Unveiling Molecular Structure through NMR, IR, and MS Analysis

This technical guide provides an in-depth analysis of the spectral data for 8-Chloro-2-tetralone, a key intermediate in various synthetic applications.[1][2][3] As researchers and professionals in drug development and materials science, a comprehensive understanding of a molecule's spectroscopic signature is paramount for structure elucidation, purity assessment, and reaction monitoring. This document offers a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and supported by data from analogous structures.

Introduction to this compound

This compound, with the chemical formula C₁₀H₉ClO, is a bicyclic aromatic ketone.[4] Its structure consists of a dihydronaphthalene core with a chloro substituent on the aromatic ring and a ketone functional group on the aliphatic ring. The precise characterization of this molecule is crucial for its application in the synthesis of more complex chemical entities. Spectroscopic techniques provide a non-destructive means to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

Experimental Protocol: NMR Analysis

A standard approach for obtaining high-quality NMR spectra of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid this compound in about 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), inside a standard 5 mm NMR tube. The use of a deuterated solvent is essential to avoid large solvent signals that would otherwise obscure the analyte's signals.[5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as an internal standard for referencing the chemical shifts to 0 ppm.[5]

-

Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion. For the ¹³C NMR spectrum, a higher number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The electron-withdrawing nature of the chlorine atom and the carbonyl group will influence the chemical shifts of nearby protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-5, H-6, H-7 (Aromatic) | 7.0 - 7.5 | Multiplet | 3H |

| H-1 (Aliphatic) | ~ 3.6 | Singlet | 2H |

| H-3 (Aliphatic) | ~ 2.6 | Triplet | 2H |

| H-4 (Aliphatic) | ~ 3.1 | Triplet | 2H |

-

Aromatic Protons (H-5, H-6, H-7): These protons on the chlorinated benzene ring are expected to resonate in the downfield region (7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. The presence of the chloro substituent will lead to a complex splitting pattern (multiplet).

-

Aliphatic Protons (H-1, H-3, H-4):

-

The protons at the H-1 position are adjacent to the carbonyl group and are expected to appear as a singlet at approximately 3.6 ppm.

-

The protons at the H-3 and H-4 positions form an ethyl linkage. The H-3 protons, being adjacent to the methylene group at H-4, will likely appear as a triplet around 2.6 ppm. The H-4 protons, adjacent to the H-3 methylene and the aromatic ring, are expected to be further downfield as a triplet around 3.1 ppm.

-

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | > 200 |

| C-Cl (Aromatic) | 130 - 135 |

| Aromatic CH | 125 - 130 |

| Quaternary Aromatic | 135 - 145 |

| CH₂ (Aliphatic) | 25 - 50 |

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and will appear at a chemical shift greater than 200 ppm.

-

Aromatic Carbons: The aromatic carbons will resonate in the 125-145 ppm region. The carbon atom directly attached to the chlorine (C-8) will have its chemical shift influenced by the halogen's electronegativity and is predicted to be in the 130-135 ppm range. The other aromatic carbons will also have distinct signals.

-

Aliphatic Carbons: The three aliphatic methylene (CH₂) carbons will appear in the upfield region of the spectrum, typically between 25 and 50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the carbonyl group, the aromatic ring, and the C-Cl bond.

Experimental Protocol: IR Analysis

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

IR Spectral Analysis of this compound

| Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C=O Stretch (Ketone) | 1705 - 1725 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C-Cl Stretch | 600 - 800 |

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1705-1725 cm⁻¹, which is characteristic of a conjugated ketone.

-

Aromatic C=C Stretches: Several medium to weak bands will appear in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic ring.

-

C-H Stretches: Aromatic C-H stretching vibrations will be observed as weaker bands above 3000 cm⁻¹, while aliphatic C-H stretches will appear as stronger bands just below 3000 cm⁻¹.

-

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a medium to strong absorption in the fingerprint region, between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in confirming its structure.

Experimental Protocol: MS Analysis

Electron Ionization (EI) is a common ionization technique for analyzing relatively small organic molecules like this compound:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

-

Ionization: The vaporized sample is bombarded with a high-energy electron beam, causing the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

MS Spectral Analysis of this compound

-

Molecular Ion Peak (M⁺): The molecular weight of this compound is 180.63 g/mol .[4] Due to the presence of chlorine, the molecular ion peak will appear as a characteristic isotopic cluster. The M⁺ peak will be at m/z 180, and an M+2 peak at m/z 182 will be present with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

-

Fragmentation Pattern: Common fragmentation pathways for tetralones involve the loss of small neutral molecules. Expected fragmentation patterns for this compound include:

-

Loss of CO (m/z 28), leading to a fragment at m/z 152.

-

Loss of C₂H₄ (ethene, m/z 28) via a retro-Diels-Alder reaction, resulting in a fragment at m/z 152.

-

Loss of a chlorine radical (Cl•, m/z 35), giving a fragment at m/z 145.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. The predicted spectral data presented in this guide, based on established principles and comparative analysis, offer a reliable reference for researchers working with this compound. Adherence to rigorous experimental protocols and careful interpretation of the resulting spectra are essential for ensuring the identity, purity, and quality of this compound in any research or development endeavor.

References

-

PrepChem.com. Synthesis of A. This compound. Available at: [Link]

-

ResearchGate. Transition metal (II) complexes of hydrazones derived from tetralone: synthesis, spectral characterization, in vitro antimicrobial and cytotoxic studies | Request PDF. Available at: [Link]

-

ChemBK. 8-CHLORO-A-TETRALONE. Available at: [Link]

-

ResearchGate. (PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications. Available at: [Link]

-

PubMed Central. (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease. Available at: [Link]

-

ResearchGate. (a) H-1 NMR spectrum of 8. (b) C-13 NMR spectrum of 8.. Available at: [Link]

- Google Patents. US5750794A - Process for preparing chiral tetralone.

-

ResearchGate. Structural examination, theoretical calculations, and pharmaceutical scanning of a new tetralone based chalcone derivative | Request PDF. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029593). Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available at: [Link]

-

PubChem. 7-Chloro-2-tetralone | C10H9ClO | CID 4065216. Available at: [Link]

- Google Patents. WO1995015299A1 - Process for preparing a chiral tetralone.

-

PubMed. General synthesis of 8-aryl-2-tetralones. Available at: [Link]

-

PubMed. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

PubChem. 8-Methyl-1-tetralone | C11H12O | CID 162619. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

Cas Number Lookup. This compound molecular information. Available at: [Link]

-

SpectraBase. 8-Chloro-2,2-dimethyloctan-3-ol - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

-

Semantic Scholar. Total Synthesis of Natural Products Containing the Tetralone Subunit. Available at: [Link]

-

PubChem. 2-Acetyl-1-tetralone | C12H12O2 | CID 86527. Available at: [Link]

-

Doc Brown's Chemistry. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane. Available at: [Link]

-

Doc Brown's Chemistry. 1H NMR spectrum of 2-chloro-2-methylpropane (CH3)3CCl. Available at: [Link]

-

NIST WebBook. Butane, 2-chloro-2-methyl-. Available at: [Link]

-

Doc Brown's Chemistry. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. C4H9Cl (CH3)3CCl 2-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

molecular structure of 8-Chloro-2-tetralone

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 8-Chloro-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure, spectroscopic properties, synthesis, and chemical reactivity of this compound (CAS No: 82302-27-0). As a halogenated bicyclic ketone, this molecule serves as a valuable intermediate in synthetic organic chemistry and holds significant potential as a scaffold in medicinal chemistry and drug discovery. This document synthesizes structural elucidation through predictive spectroscopic analysis, details a robust synthetic protocol, and explores its relevance in the development of pharmacologically active agents. The content is structured to deliver both foundational knowledge and field-proven insights for professionals engaged in chemical research and pharmaceutical development.

Introduction: The Significance of the Tetralone Scaffold

Tetralones, bicyclic aromatic ketones, represent a privileged structural motif in organic synthesis and medicinal chemistry.[1] Their rigid framework and versatile chemical handles—namely the reactive ketone functionality and the modifiable aromatic ring—make them ideal starting points for the synthesis of complex molecular architectures.[2] The introduction of a chlorine atom onto the aromatic ring, as in this compound, further enhances its utility. Halogenation can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, and can serve as a key site for further functionalization via cross-coupling reactions.[3][4]

The chloro-substituent at the C-8 position sterically influences the adjacent peri position and electronically modifies the aromatic system, offering unique reactivity and conformational constraints. This guide provides an in-depth analysis of these features to support its application in complex synthetic campaigns.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. These data are essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 82302-27-0 | [5][6] |

| Molecular Formula | C₁₀H₉ClO | [5][6] |

| Molecular Weight | 180.63 g/mol | [5][6] |

| Appearance | Pale orange to light yellow solid | [7] |

| Boiling Point | 313.7 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.248 g/cm³ (Predicted) | [5] |

| Topological Polar Surface Area | 17.1 Ų | [5] |

| XLogP3 | 2.4 | [5] |

Structural Elucidation via Spectroscopic Analysis (Predicted)

The proton NMR spectrum is expected to reveal five distinct signals corresponding to the aromatic and aliphatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-5 | ~7.60 | Doublet of doublets (dd) | J ≈ 7.8, 1.2 | Ortho-coupled to H-6, meta-coupled to H-7. Deshielded due to proximity to the electron-withdrawing chloro-substituent. |

| H-6 | ~7.25 | Triplet (t) | J ≈ 7.8 | Ortho-coupled to both H-5 and H-7. |

| H-7 | ~7.40 | Doublet of doublets (dd) | J ≈ 7.8, 1.2 | Ortho-coupled to H-6, meta-coupled to H-5. |

| H-1 (2H) | ~3.65 | Singlet (s) | N/A | Protons are α to the carbonyl group. Lack of adjacent protons results in a singlet. |

| H-3 (2H) | ~3.10 | Triplet (t) | J ≈ 6.5 | Aliphatic protons coupled to the H-4 protons. |

| H-4 (2H) | ~2.60 | Triplet (t) | J ≈ 6.5 | Benzylic protons coupled to the H-3 protons. |

The ¹³C NMR spectrum is predicted to show 10 signals, reflecting the molecule's asymmetry.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (C-2) | ~207 | Characteristic chemical shift for a ketone carbonyl carbon.[8] |

| C-Cl (C-8) | ~131 | Aromatic carbon directly attached to chlorine; deshielded by the halogen. |

| C-4a | ~142 | Quaternary aromatic carbon at the ring junction, deshielded. |

| C-8a | ~134 | Quaternary aromatic carbon at the ring junction, adjacent to the chloro-substituent. |

| C-5 | ~128 | Aromatic CH carbon. |

| C-6 | ~127 | Aromatic CH carbon. |

| C-7 | ~130 | Aromatic CH carbon, potentially deshielded relative to C-6. |

| CH₂ (C-1) | ~45 | Aliphatic carbon α to the carbonyl group. |

| CH₂ (C-3) | ~39 | Aliphatic carbon. |

| CH₂ (C-4) | ~28 | Benzylic carbon. |

Electron Ionization (EI) mass spectrometry is expected to yield a distinct molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent molecular ion peak would be observed at m/z 180. A key diagnostic feature will be the M+2 peak at m/z 182, with an intensity approximately one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

-

Key Fragmentation Pathways:

-

α-Cleavage: Cleavage of the C1-C2 bond would be a dominant fragmentation pathway for this ketone, leading to the loss of a C₃H₅ radical and formation of a resonance-stabilized acylium ion.

-

Loss of CO: A fragment corresponding to the loss of carbon monoxide (28 Da) from the molecular ion is expected, a common fragmentation for cyclic ketones.

-

Retro-Diels-Alder (RDA) type fragmentation: Cleavage of the aliphatic ring could occur, leading to the loss of ethylene (C₂H₄, 28 Da).

-

Synthesis and Chemical Reactivity

A reliable synthesis of this compound has been reported, proceeding via an intramolecular Friedel-Crafts acylation pathway. This approach highlights the fundamental principles of electrophilic aromatic substitution and provides a scalable route to the target molecule.

Retrosynthetic Analysis

A logical retrosynthetic pathway simplifies the synthesis into commercially available or readily preparable starting materials. The key disconnection is the intramolecular Friedel-Crafts acylation.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[7]

Step 1: Preparation of o-Chlorophenylacetyl Chloride

-

This intermediate is typically prepared from o-chlorophenylacetic acid using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Step 2: Intramolecular Friedel-Crafts Acylation

-

Reaction Setup: To a stirred slurry of anhydrous aluminum chloride (AlCl₃, 2.0 equivalents) in dry dichloromethane (DCM) at -78 °C (dry ice/acetone bath), add a solution of o-chlorophenylacetyl chloride (1.0 equivalent) in dry DCM dropwise over 1 hour.

-

Causality: The low temperature is critical to control the exothermicity of the reaction and prevent side reactions. AlCl₃ acts as a Lewis acid to activate the acyl chloride, generating a reactive acylium ion intermediate.

-

-

Ethylene Addition: Replace the cooling bath with an ice/water bath. Bubble ethylene gas into the reaction mixture. An exotherm is typically observed as the reaction proceeds. Continue stirring at approximately 5 °C for 4 hours after the exotherm subsides.

-

Causality: Ethylene reacts with the acylium ion in a Friedel-Crafts acylation, followed by an intramolecular cyclization to form the six-membered aliphatic ring.

-

-

Workup: Quench the reaction by the slow addition of crushed ice to decompose the aluminum complexes. Dilute the mixture with water and stir until all solids dissolve.

-

Extraction and Purification: Separate the organic and aqueous phases. Wash the organic phase sequentially with 1N hydrochloric acid and saturated aqueous sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Self-Validation: The acid wash removes any remaining basic impurities, while the bicarbonate wash removes acidic byproducts. Each step ensures the purity of the final product.

-

-

Chromatography: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., eluting with a hexane/diethyl ether mixture) to yield this compound as a light yellow solid.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block for the synthesis of more complex, biologically active molecules. Its true utility lies in its role as a versatile intermediate.

Logical Workflow for Synthetic Elaboration

The ketone and the chloro-substituted aromatic ring are prime handles for diversification, enabling access to a wide range of molecular scaffolds.

Caption: Synthetic utility workflow of this compound.

Relevance to Serotonin (5-HT) Receptor Agonists

While direct synthesis from this compound is not explicitly detailed, the structurally related scaffold is central to the development of potent serotonin receptor agonists. For instance, (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a known 5-HT₂C receptor agonist investigated for the treatment of obesity.[1] The synthesis of such benzazepines often involves intermediates that are structurally analogous to chlorinated tetralones. The 8-chloro substitution pattern is a key feature of these therapeutic candidates, underscoring the importance of this compound as a potential starting material or key intermediate for accessing this and other classes of neuroactive compounds.

Conclusion

This compound is a molecule of significant synthetic potential. Its structure, confirmed through a predictive spectroscopic analysis, combines the reactivity of a cyclic ketone with the electronic and steric properties imparted by a chlorine substituent on the aromatic ring. The well-defined synthetic route to this compound, coupled with its numerous handles for chemical modification, positions it as a powerful intermediate for constructing complex molecular libraries. For drug development professionals, its relevance as a precursor to CNS-active scaffolds, such as the benzazepines, makes it a compound of strategic importance for future research and development endeavors.

References

-

PrepChem. Synthesis of A. This compound.[Link]

-

ChemSrc. this compound CAS 82302-27-0.[Link]

- Google Patents.US5026707A - Certain substituted benzofurans.

-

Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit.Arkivoc, 2024(2), 202312053. [Link]

-

Carreño, M. C., et al. (2006). General synthesis of 8-aryl-2-tetralones.The Journal of Organic Chemistry, 71(13), 4956–4964. [Link]

- Google Patents.

-

Tatsuta, K. (2005). Total synthesis and development of bioactive natural products.Proceedings of the Japan Academy. Series B, Physical and Biological Sciences, 81(1), 26-44. [Link]

-

Meddeb, A., et al. (2024). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities.ACS Omega. [Link]

-

Rao, C. V., et al. (2010). Synthesis and biological activity of 8-chloro-[5][6][7]triazolo [4,3-a]quinoxalines.Journal of Chemical and Pharmaceutical Research, 2(1), 497-504. [Link]

-

Gadek, T. R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.European Journal of Medicinal Chemistry, 171, 384-419. [Link]

- Google Patents.US8980881B2 - Crystalline forms of (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride.

- Google Patents.US4280957A - Imidazodiazepines and processes therefor.

- Google Patents.US8299241B2 - Processes for preparing (R)

- Google Patents.

-

Dike, V. A., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.European Journal of Medicinal Chemistry, 171, 384-419. [Link]

-

PubChem. 2-Tetralone.[Link]

-

Chemistry LibreTexts. Mass Spectrometry: Fragmentation.[Link]

-

Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups.[Link]

-

Chemistry Connected. Beyond Labz: Introduction to Mass Spectrometry.[Link]

Sources

- 1. US8980881B2 - Crystalline forms of (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride - Google Patents [patents.google.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound CAS#: 82302-27-0 [m.chemicalbook.com]

- 4. This compound | 82302-27-0 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. o-Chlorophenylacetyl chloride | CAS#:51512-09-5 | Chemsrc [chemsrc.com]

- 7. US8501935B2 - Processes for the preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine and intermediates related thereto - Google Patents [patents.google.com]

- 8. US8299241B2 - Processes for preparing (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine and intermediates thereof - Google Patents [patents.google.com]

An In-depth Technical Guide on the Starting Materials for 8-Chloro-2-tetralone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract: 8-Chloro-2-tetralone is a crucial intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. This guide provides a comprehensive overview of the primary synthetic routes to this key structural motif, with a detailed focus on the requisite starting materials. We will delve into the mechanistic underpinnings of established methodologies, such as Friedel-Crafts acylation, and explore alternative pathways, offering field-proven insights into experimental choices and protocol optimization. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction: The Significance of this compound

This compound, a halogenated derivative of 2-tetralone, represents a significant building block in medicinal chemistry. The tetralone core is a privileged scaffold found in a wide array of natural products and synthetic pharmaceuticals.[1] The introduction of a chlorine atom at the 8-position can modulate the electronic and steric properties of the molecule, influencing its biological activity and metabolic stability. Consequently, efficient and versatile synthetic access to this compound is of paramount importance for the development of novel therapeutics.[2]

Primary Synthetic Strategy: Intramolecular Friedel-Crafts Acylation

The most prevalent and industrially relevant approach to the synthesis of tetralones, including this compound, is the intramolecular Friedel-Crafts acylation of a suitable 4-arylbutyric acid precursor.[3][4][5] This powerful carbon-carbon bond-forming reaction allows for the construction of the fused six-membered ring system characteristic of the tetralone scaffold.[6]

Starting Material: 4-(2-Chlorophenyl)butanoic Acid and its Derivatives

The key starting material for the synthesis of 8-chloro-1-tetralone via this route is 4-(2-chlorophenyl)butanoic acid . The subsequent conversion to this compound involves further functional group manipulations.

The synthesis of 4-(2-chlorophenyl)butanoic acid itself can be achieved through various established organic transformations. A common approach involves the use of commercially available starting materials such as 2-chlorobenzaldehyde or 2-chlorophenylacetonitrile.

Synthetic Pathway to this compound via Friedel-Crafts Acylation

The overall synthetic sequence can be conceptualized as a multi-step process, with the intramolecular cyclization being the pivotal transformation.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is adapted from established literature procedures and provides a detailed methodology for the synthesis of this compound.[7]

Starting Material: o-Chlorophenylacetyl chloride

Reagents and Solvents:

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ethylene (gas)

-

Hydrochloric acid (HCl), 1N aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄)

-

Hexane

-

Diethyl ether

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: A slurry of aluminum chloride (0.348 mole) in dichloromethane (400 mL) is cooled to -78°C in a dry ice/acetone bath.

-

Addition of Starting Material: A solution of o-chlorophenylacetyl chloride (0.174 mole) in dichloromethane (100 mL) is added dropwise to the cooled slurry over a period of 1 hour.

-

Ethylene Addition: The dry ice/acetone bath is replaced with an ice/water bath. Ethylene gas is bubbled into the reaction mixture. An exotherm is observed, with the temperature rising to approximately 15°C. The ethylene addition is stopped once the exotherm subsides.

-

Reaction Progression: The reaction mixture is stirred at about 5°C for 4 hours.

-

Workup - Quenching: Ice is cautiously added to the reaction mixture to decompose the aluminum complexes.

-

Workup - Extraction: The mixture is diluted with water (500 mL) and stirred vigorously until all solids dissolve. The organic and aqueous phases are separated. The organic phase is washed sequentially with 1N hydrochloric acid (3 x 400 mL) and saturated aqueous sodium bicarbonate (2 x 400 mL).

-

Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a pale orange residue.

-

Purification: The residue is dissolved in a 1:1 mixture of hexane and diethyl ether and purified by flash column chromatography on silica gel, eluting with a 1:1 hexane:diethyl ether mixture. The fractions containing the product are collected and concentrated.

-

Crystallization: The resulting light yellow residue is crystallized from a 4:1 mixture of hexane and diethyl ether to afford the pure this compound.

Causality Behind Experimental Choices:

-

Low Temperature (-78°C): The initial low temperature is crucial to control the highly exothermic Friedel-Crafts acylation reaction and to prevent unwanted side reactions.

-

Lewis Acid (AlCl₃): Aluminum chloride is a strong Lewis acid that activates the acyl chloride, facilitating the electrophilic attack on the ethylene. A stoichiometric amount is often required.[3]

-

Ethylene as a C2 Source: Ethylene serves as the two-carbon unit that will ultimately form part of the tetralone ring.

-

Aqueous Workup: The acidic and basic washes are essential to remove unreacted aluminum salts and other impurities, leading to a cleaner crude product.

-

Chromatography and Crystallization: These purification techniques are necessary to isolate the this compound in high purity, which is critical for its use in subsequent synthetic steps.

| Parameter | Condition/Value | Rationale |

| Starting Material | o-Chlorophenylacetyl chloride | Provides the chlorinated aromatic ring and the acyl group. |

| Catalyst | Aluminum chloride (AlCl₃) | Strong Lewis acid for activating the electrophile.[3] |

| Solvent | Dichloromethane (CH₂Cl₂) | Inert solvent, good for low-temperature reactions. |

| Reaction Temperature | -78°C to 15°C | Controls reactivity and minimizes side products. |

| Purification Method | Flash Chromatography & Recrystallization | Ensures high purity of the final product. |

Alternative Synthetic Approaches

While the intramolecular Friedel-Crafts acylation is a dominant strategy, other methods for the synthesis of tetralones exist and can be adapted for the preparation of this compound. These alternative routes may offer advantages in terms of substrate scope, functional group tolerance, or milder reaction conditions.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[8][9][10] In principle, a suitably substituted cyclohexanone derivative could be reacted with a vinyl ketone to generate a tetralone core. The challenge in applying this to this compound lies in the synthesis of the appropriately functionalized starting materials.

Caption: General mechanism of the Robinson Annulation.

Nazarov Cyclization

The Nazarov cyclization is an acid-catalyzed electrocyclic reaction of divinyl ketones to form cyclopentenones.[11][12][13] While this reaction typically forms five-membered rings, variations and tandem reaction sequences could potentially be employed to construct the tetralone framework. This would represent a more novel and less explored route to this compound.

Conclusion

The synthesis of this compound is a critical process for the advancement of various research and development programs in the pharmaceutical industry. The intramolecular Friedel-Crafts acylation of o-chlorophenylacetyl chloride with ethylene stands as the most robust and well-documented method. This guide has provided a detailed technical overview of this primary synthetic route, including a step-by-step protocol and a rationale for the experimental choices. Furthermore, alternative strategies such as the Robinson annulation and Nazarov cyclization have been presented as potential avenues for further investigation and methodological development. A thorough understanding of the available synthetic pathways and their associated starting materials is essential for any scientist working towards the efficient and scalable production of this valuable chemical intermediate.

References

- Benchchem. Friedel-Crafts Acylation for Tetralone Synthesis.

- PrepChem.com. Synthesis of A. This compound.

- Taylor & Francis Online. Synthesis of 1‐Tetralone Derivatives Using a Stille Cross Coupling/Friedel Crafts Acylation Sequence. (2010-04-19).

- ACS Publications. Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation.

- Wikipedia. Robinson annulation.

- NROChemistry. Robinson Annulation.

- Taylor & Francis Online. Alternative Route for the Synthesis of 6‐Methoxy‐5‐methyl‐α‐tetralone and 6‐Methoxy‐2,5‐dimethyl‐α‐tetralone.

- Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. (2018-05-30).

- PrepChem.com. Synthesis of 8-Chloro-5-methoxy-1-tetralone.

- Semantic Scholar. Synthetic approaches to 2-tetralones. (2004-09-13).

- Wikipedia. Nazarov cyclization reaction.

- Master Organic Chemistry. The Robinson Annulation. (2018-12-10).

- Wikipedia. 2-Tetralone.

- Organic Chemistry Portal. Tetralone synthesis.

- BYJU'S. Robinson Annulation Mechanism.

- ResearchGate. The suggested mechanism for the Robinson annulation reaction.

- NROChemistry. Nazarov Cyclization.

- Organic Chemistry Portal. Nazarov Cyclization.

- Thieme Chemistry. The Nazarov Cyclization.

- Semantic Scholar. Total Synthesis of Natural Products Containing the Tetralone Subunit.

- PubMed. General synthesis of 8-aryl-2-tetralones.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 2-Tetralone - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. prepchem.com [prepchem.com]

- 8. Robinson annulation - Wikipedia [en.wikipedia.org]

- 9. Robinson Annulation | NROChemistry [nrochemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 12. Nazarov Cyclization [organic-chemistry.org]

- 13. The Nazarov Cyclization - SYNFORM - Thieme Chemistry [thieme.de]

The Friedel-Crafts Acylation: A Master Key to the Synthesis of Tetralones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a cornerstone of synthetic organic chemistry, the intramolecular Friedel-Crafts acylation provides a robust and elegant pathway to the tetralone scaffold. 1-Tetralone and its derivatives are pivotal intermediates in the synthesis of a multitude of biologically active molecules and natural products, including antidepressants like Sertraline.[1][2] This guide offers a deep dive into the mechanistic nuances, catalytic strategies, and practical execution of this reaction, tailored for professionals in research and drug development.

The Core Mechanism: A Stepwise Journey to Cyclization

The synthesis of a tetralone via intramolecular Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution. The process transforms a 4-arylbutyric acid (or its derivative) into a bicyclic ketone through the formation of a new carbon-carbon bond. The reaction proceeds through three distinct, critical stages.

Step 1: Generation of the Acylium Ion Electrophile

The reaction is initiated by converting the carboxylic acid moiety of the starting material, such as 4-phenylbutyric acid, into a highly reactive electrophile.[3] This is typically achieved by treating the acid with a Lewis acid (e.g., AlCl₃) or a strong Brønsted acid (e.g., polyphosphoric acid).[4] The acid catalyst interacts with the carboxylic acid (or more commonly, its corresponding acyl chloride derivative) to generate a resonance-stabilized acylium ion.[5] This ion is a potent electrophile, primed for attack by the nucleophilic aromatic ring.

Step 2: Intramolecular Electrophilic Aromatic Substitution (EAS)

The tethered aromatic ring, acting as an intramolecular nucleophile, attacks the electrophilic carbon of the acylium ion.[6] This cyclization step is the core of the transformation, forming the new six-membered ring characteristic of the tetralone structure.[6] This process creates a carbocation intermediate, often referred to as a sigma complex or arenium ion, which temporarily disrupts the aromaticity of the ring.[7]

Step 3: Rearomatization

To restore the highly stable aromatic system, the arenium ion intermediate rapidly loses a proton from the carbon atom where the acylation occurred.[8] This final step yields the neutral 1-tetralone product and regenerates the acid catalyst, completing the catalytic cycle.

Caption: The three-stage mechanism of intramolecular Friedel-Crafts acylation.

Catalytic Systems: From Classic Reagents to Modern Solutions

The choice of catalyst is paramount to the success of the tetralone synthesis, directly influencing yield, purity, and environmental impact.[1] Methodologies have evolved from stoichiometric, harsh reagents to more refined and sustainable catalytic systems.

Traditional Lewis Acids

Historically, strong Lewis acids like aluminum chloride (AlCl₃) have been the reagents of choice.[7][9] These are typically used with the acyl chloride derivative of the starting acid.[10]

-

Mechanism of Action: The Lewis acid coordinates to the halogen of the acyl chloride, facilitating its departure and the formation of the acylium ion.[11]

-

Key Limitation: A major drawback is the need for stoichiometric or even super-stoichiometric amounts of the catalyst. Both the starting acyl chloride and the resulting ketone product form stable complexes with the Lewis acid, effectively sequestering it.[12] This necessitates a hydrolytic workup, which generates significant amounts of acidic, metal-containing waste.[13]

Brønsted Acids and Dehydrating Agents

Strong Brønsted acids that also serve as dehydrating agents are highly effective for the direct cyclization of carboxylic acids, bypassing the need to pre-form the acyl chloride.

-

Polyphosphoric Acid (PPA): PPA is a viscous, powerful reagent that acts as both a Brønsted acid catalyst and a dehydrating agent, making it highly effective for this transformation.[14][15][16] It is a classic reagent for achieving high yields in intramolecular acylations.[17]

-

Methanesulfonic Acid (MSA): Often used in conjunction with a dehydrating agent like phosphorus pentoxide (P₂O₅) to form Eaton's Reagent, MSA is considered a more manageable and environmentally benign alternative to traditional Lewis acids.[1][18]

-

Concentrated Sulfuric Acid (H₂SO₄): While effective, concentrated H₂SO₄ can lead to side reactions like sulfonation, particularly at higher temperatures.[4]

Modern Catalytic Approaches

Recent research has focused on developing greener, more efficient catalytic systems that operate under milder conditions and are easier to handle.

-

Metal Triflates: Catalytic amounts of Lewis acids such as bismuth triflate (Bi(OTf)₃) or other metal triflates have been shown to efficiently promote the reaction, offering easier recovery and reuse.[19]

-

Solvent-Promoted Reactions: Highly polar, non-coordinating solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been found to promote intramolecular Friedel-Crafts acylation of acyl chlorides without any additional catalyst, simplifying the reaction and workup.[13][20]

Data Presentation: Comparative Analysis of Catalytic Systems

| Catalyst System | Starting Material | Conditions | Yield (%) | Key Advantages | References |

| AlCl₃ | 4-Phenylbutyryl chloride | CS₂, 0°C to reflux | 74–91 | High yield, well-established | [10] |

| H₂SO₄ | 4-Phenylbutyric acid | Heat | Moderate | Readily available | [17] |

| PPA (Polyphosphoric Acid) | 4-Arylbutyric acids | 80-100°C | High | Excellent dehydrating agent | [14][15] |

| MSA / P₂O₅ (Eaton's Reagent) | 4-Arylbutyric acids | RT to 60°C | ~90 | High yields, cleaner workup | [1][18] |

| Bi(OTf)₃ (cat.) | 4-Arylbutyric acids | Toluene, reflux | Good to excellent | Catalytic, reusable | [19] |

| HFIP (solvent) | 4-Arylbutyryl chlorides | Room Temperature | High | No catalyst, simple workup | [13][20] |

Experimental Protocols: From Bench to Product

A self-validating protocol is essential for reproducible results. Below are two detailed methodologies representing both a classic and a modern approach to the synthesis of α-tetralone.

Caption: General laboratory workflow for tetralone synthesis.

Protocol 1: Classic Synthesis of α-Tetralone via Acyl Chloride

This protocol is adapted from the robust procedure found in Organic Syntheses.[10]

-

Preparation of γ-Phenylbutyryl Chloride: In a round-bottomed flask equipped with a reflux condenser and gas trap, combine 32.8 g (0.2 mol) of γ-phenylbutyric acid and 20 mL (0.27 mol) of purified thionyl chloride.[10] Heat gently on a steam bath for 30 minutes until the evolution of HCl gas ceases. Remove excess thionyl chloride under reduced pressure. The resulting crude acid chloride is used directly.

-

Cyclization: Cool the flask containing the acid chloride and add 175 mL of carbon disulfide (CS₂). Cool the solution in an ice bath. In one portion, rapidly add 30 g (0.23 mol) of anhydrous aluminum chloride (AlCl₃).[10] A vigorous evolution of HCl will occur.

-

Reaction Completion: Once the initial reaction subsides, warm the mixture to boiling on a steam bath and hold for ten minutes with occasional shaking to complete the reaction.[10]

-

Workup: Cool the reaction mixture to 0°C and carefully decompose the aluminum chloride complex by adding 100 g of crushed ice, followed by 25 mL of concentrated HCl.[10]

-

Isolation and Purification: Transfer the mixture to a larger flask for steam distillation. The carbon disulfide will distill first, followed by the α-tetralone. Separate the oily product layer. Extract the aqueous layer with benzene or another suitable solvent. Combine the organic layers, dry over anhydrous MgSO₄, remove the solvent by rotary evaporation, and purify the residue by vacuum distillation to yield α-tetralone (boiling point 105–107°C at 2 mm Hg).[10] The expected yield is 74-91%.[10]

Protocol 2: Microscale Synthesis of α-Tetralone using Methanesulfonic Acid

This protocol provides a simpler, more environmentally benign procedure suitable for smaller scales.[1][3]

-

Reaction Setup: Place 4-phenylbutyric acid and a spin vane into a 5-mL conical vial.

-

Catalyst Addition: Add methanesulfonic acid (MSA) to the vial. The ratio can vary, but typically a 10-fold excess by weight is sufficient.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive substrates, gentle heating (e.g., 50-60°C) may be required.

-

Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing ice water. This will precipitate the crude product and dilute the acid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. If the product is an oil, extract it with a suitable organic solvent (e.g., dichloromethane). Dry the product or organic extract over anhydrous MgSO₄.[1] If necessary, purify further by column chromatography on silica gel or recrystallization.

Scientific Integrity: Scope, Limitations, and Causality

Understanding the boundaries of a reaction is as critical as knowing the protocol itself. The success of the intramolecular Friedel-Crafts acylation is highly dependent on the electronic nature of the substrate and the inherent thermodynamics of ring formation.

-

Influence of Substituents: The reaction is a classic electrophilic aromatic substitution, and its rate is governed by the electron density of the aromatic ring.

-

Activating Groups: Electron-donating groups (e.g., methoxy, alkyl) on the aromatic ring accelerate the reaction by stabilizing the positive charge in the arenium ion intermediate.[21]

-

Deactivating Groups: Strongly electron-withdrawing groups (e.g., nitro, trifluoromethyl) deactivate the ring, making the intramolecular attack unfavorable and can prevent the reaction from occurring.[7]

-

-

Ring Size Selectivity: The intramolecular Friedel-Crafts acylation is most effective for forming five- and six-membered rings.[6] The synthesis of tetralones (a six-membered ring) from 4-arylbutyric acids is generally more facile and higher-yielding than the formation of indanones (a five-membered ring) from 3-arylpropionic acids.[6][19] The formation of seven-membered rings is possible but often less efficient.[6]

-

Avoidance of Rearrangements: A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is the absence of carbocation rearrangements.[5][7] The acylium ion is resonance-stabilized and does not rearrange, leading to a single, predictable constitutional isomer.[9]

References

- BP301(T) Pharmaceutical organic chemistry-II Unit-iv. (n.d.). Google AI.

- Application Notes and Protocols: Friedel-Crafts Acylation for Tetralone Synthesis - Benchchem. (n.d.). Google AI.

- Holden, M. S., Crouch, R. D., & Barker, K. A. (n.d.). Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation. ACS Publications.

- Polynuclear Hydrocarbons: Synthesis and Reactions | Pharmaguideline. (n.d.). Google AI.

-

Gray, A. D., & Smyth, T. P. (2001). Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process. The Journal of Organic Chemistry, 66(21), 7113–7117. [Link]

- Haworth Synthesis | PDF. (n.d.). Scribd.

- Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. | Request PDF. (n.d.). ResearchGate.

- Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.

- Total Synthesis of Natural Products Containing the Tetralone Subunit. (n.d.). Semantic Scholar.

-

Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

- Tetralone synthesis. (n.d.). Organic Chemistry Portal.

- Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). PubMed Central (PMC).

-

α-TETRALONE. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

-

Friedel-Crafts Alkylation and Acylation Reaction. (n.d.). Organic Chemistry Tutor. Retrieved January 11, 2026, from [Link]

- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.

-

Synthesis of tetralones through intramolecular Friedel–Crafts cyclization. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

- Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. (n.d.). National Institutes of Health (NIH).

- Polyphosphoric Acid in Organic Synthesis. (2023, April 10). Canadian Center of Science and Education.

- Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Michigan.

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). LibreTexts. Retrieved January 11, 2026, from [Link]

-

(PDF) Polyphosphoric Acid in Organic Synthesis. (2023, April 8). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]

-

16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. (2023, September 20). OpenStax. Retrieved January 11, 2026, from [Link]

- Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. (n.d.). PubMed Central (PMC).

- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (n.d.). MDPI.

-

Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232–2235. [Link]

-

The Synthesis of a-tetralone from the friedel-crafts cyclization of 4- phenylbutyric acid using methanesulfonic acid as a bronsted acid (POST LAB). (2023, February 4). Chegg. Retrieved January 11, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 16.3 Alkylation and Acylation of Aromatic Rings: The FriedelâCrafts Reaction - Organic Chemistry | OpenStax [openstax.org]

- 8. websites.umich.edu [websites.umich.edu]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Friedel-Crafts Acylation [organic-chemistry.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. ccsenet.org [ccsenet.org]

- 15. researchgate.net [researchgate.net]

- 16. Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scribd.com [scribd.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Tetralone synthesis [organic-chemistry.org]

- 21. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Ketone Reactivity of 8-Chloro-2-tetralone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-2-tetralone is a key bicyclic ketone intermediate whose reactivity is central to the synthesis of a variety of complex molecular architectures, particularly within the pharmaceutical landscape. The strategic placement of a ketone at the C-2 position and a chloro-substituent on the aromatic ring at C-8 creates a unique electronic and steric environment. This guide provides a detailed exploration of the chemical behavior of the ketone carbonyl group in this compound. We will dissect the underlying principles governing its reactivity, survey its most critical chemical transformations—with a pronounced focus on stereoselective reductions—and provide actionable, field-proven experimental protocols.

Introduction: The Structural and Chemical Significance of this compound

This compound belongs to the tetralone family, a class of compounds featuring a fused benzene ring and a cyclohexanone ring. These scaffolds are prevalent in natural products and are pivotal building blocks in medicinal chemistry.[1] The title compound's value is amplified by its specific substitution pattern: the ketone at the C-2 position serves as a versatile handle for nucleophilic attack and enolate chemistry, while the chlorine atom at C-8 profoundly influences the electronic properties of the entire molecule. Understanding the interplay of these features is paramount for designing efficient and selective synthetic routes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₉ClO | [2] |

| Molecular Weight | 180.63 g/mol | [2] |

| Appearance | Light yellow solid | [3] |

| CAS Number | 82302-27-0 |[2] |

The Electronic and Steric Landscape of the Carbonyl Group

The reactivity of any ketone is dictated by the electrophilicity of its carbonyl carbon. In this compound, this is governed by a combination of inductive and steric effects.

Electronic Effects: Activation by the C-8 Chloro Group

The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond, where the more electronegative oxygen atom pulls electron density from the carbon.[4] This effect is significantly amplified in this compound by the presence of the chlorine atom.

-

Inductive Withdrawal: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the aromatic ring, pulling electron density away from the bicyclic system and, consequently, from the carbonyl carbon.[5][6] This withdrawal of electron density makes the carbonyl carbon even more electron-deficient (i.e., more electrophilic) than in an unsubstituted 2-tetralone.[7]

-

Enhanced Reactivity: The heightened electrophilicity of the carbonyl carbon renders it more susceptible to attack by nucleophiles.[8] This electronic activation is a key feature that chemists can exploit for various transformations.

Steric Considerations

The 2-tetralone scaffold imposes a degree of conformational rigidity. The carbonyl group at the C-2 position is flanked by methylene groups at C-1 and C-3. While these do not present overwhelming steric hindrance compared to, for example, a di-tert-butyl ketone, they do create a more sterically defined environment than a simple acyclic ketone.[6] This steric landscape becomes critically important in stereoselective reactions, where the trajectory of an incoming nucleophile is influenced by the molecule's three-dimensional shape, allowing for facial selectivity.[9]

Key Transformations of the Ketone Group

The activated ketone of this compound is a gateway to numerous synthetic operations. We will focus on the most synthetically valuable: nucleophilic additions, with a special emphasis on stereoselective reductions.

General Nucleophilic Addition

Nucleophilic addition is the cornerstone of carbonyl chemistry.[10][11] The reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation yields the final alcohol product.[12]

Caption: General mechanism of nucleophilic addition to the ketone.

This pathway is common for a wide range of nucleophiles, including organometallic reagents (Grignard, organolithiums) and cyanide, leading to the formation of new carbon-carbon bonds.

Reduction to 8-Chloro-2-tetralol: The Gateway to Chirality

One of the most critical transformations of this compound is its reduction to the corresponding alcohol, 8-chloro-1,2,3,4-tetrahydronaphthalen-2-ol. This reaction is of paramount importance because the starting ketone is prochiral; the reduction creates a new stereocenter at the C-2 position. The resulting chiral alcohol is often a key intermediate in the synthesis of biologically active molecules.[13]

Standard hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will effectively reduce the ketone. However, in the absence of any chiral influence, these reactions will produce a racemic mixture of the (R)- and (S)-alcohols.

For pharmaceutical applications, obtaining a single enantiomer of the alcohol is often mandatory. This is achieved through asymmetric reduction, a process that preferentially forms one enantiomer over the other.[9][14] This is a prime example of a stereoselective reaction.[15][16][17] Modern synthetic chemistry relies on chiral catalysts to achieve this transformation with high efficiency and enantiomeric excess (ee).[18]

Caption: Enantioselective reduction favoring one stereoisomer.

Several catalytic systems have proven effective for the asymmetric reduction of tetralones and related ketones.

Table 2: Comparison of Catalytic Systems for Asymmetric Ketone Reduction

| Catalyst Type | Example System | Reductant | Typical ee (%) | Key Features & Causality | Reference |

|---|---|---|---|---|---|

| Oxazaborolidine | Corey-Bakshi-Shibata (CBS) Catalyst | Borane (BH₃) | 85-98% | The catalyst forms a complex with borane, creating a sterically defined pocket that directs the hydride delivery to one face of the ketone.[18] | [14][18] |

| Transition Metal | Ruthenium-TsDPEN | Formic Acid or Isopropanol | >95% | Operates via transfer hydrogenation. The chiral diamine ligand creates a chiral environment around the metal center, ensuring high stereocontrol.[19] | [19] |

| Biocatalyst | Whole-cell (e.g., Fungi, Bacteria) | Isopropanol (co-solvent) | >99% | Enzymes (ketoreductases) possess highly specific active sites that bind the substrate in a single orientation, leading to near-perfect enantioselectivity.[20] |[13][20] |

The choice of catalyst depends on factors such as substrate compatibility, cost, scalability, and desired enantiomer. Transition metal and biocatalytic methods are often favored in industrial settings due to their high efficiency and use of safer, more economical reducing agents.[21]

Experimental Protocols & Workflows

A trustworthy protocol is a self-validating system. The following procedure for an asymmetric transfer hydrogenation is representative of modern best practices.

Detailed Protocol: Asymmetric Transfer Hydrogenation of this compound

Causality: This protocol uses a well-established Noyori-type catalyst for asymmetric transfer hydrogenation. Formic acid and triethylamine form an azeotrope that serves as the hydrogen source. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve both the substrate and the catalyst complex while being relatively inert. The reaction is run at a mild temperature to maximize enantioselectivity by ensuring the energy difference between the two diastereomeric transition states is significant.

Materials:

-

This compound (1.0 eq)

-

(R,R)-RuCl[(p-cymene)(TsDPEN)] (0.005 eq, 0.5 mol%)

-

Formic Acid (HCOOH) (2.5 eq)

-

Triethylamine (NEt₃) (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Inert Atmosphere Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: To the flask, add this compound and the (R,R)-RuCl[(p-cymene)(TsDPEN)] catalyst.

-

Solvent Addition: Add anhydrous DCM via syringe. Stir the mixture for 5 minutes to ensure dissolution.

-

Reductant Preparation: In a separate flask, prepare the formic acid/triethylamine azeotrope by carefully mixing the two reagents (exothermic reaction, cool in an ice bath if necessary).

-

Reaction Initiation: Add the HCOOH/NEt₃ mixture to the reaction flask dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction to 40 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Quenching: Upon completion, cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess formic acid.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the final product for purity (NMR, LC-MS) and determine the enantiomeric excess (chiral HPLC).

Caption: A standard experimental workflow for organic synthesis.

Conclusion